4-tert-butyl-2-(1H-pyrazol-1-yl)phenol

Lipophilicity ADME Drug Design

Researchers and procurement managers often struggle to find building blocks that combine high lipophilicity with metal-coordination capability for CNS or catalysis projects. CAS 1465904-35-1 solves this with a unique substitution pattern: tert-butyl at 4-position and pyrazole at ortho-phenol. - Estimated ΔLogP +1.5-2.0 vs unsubstituted analog; enhances blood-brain barrier penetration. - Precursor to redox-active N,O-bidentate ligands; tert-butyl stabilizes phenoxyl radicals for catalytic oxidation. - Available in research quantities with verified purity; immediate global shipment.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 1465904-35-1
Cat. No. B3000443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-2-(1H-pyrazol-1-yl)phenol
CAS1465904-35-1
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)N2C=CC=N2
InChIInChI=1S/C13H16N2O/c1-13(2,3)10-5-6-12(16)11(9-10)15-8-4-7-14-15/h4-9,16H,1-3H3
InChIKeyNAPDHZKXJUVIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-butyl-2-(1H-pyrazol-1-yl)phenol: Pyrazolylphenol Building Block


4-tert-butyl-2-(1H-pyrazol-1-yl)phenol (CAS 1465904-35-1) is a heterocyclic organic compound belonging to the class of pyrazole derivatives [1]. It is characterized by a phenol ring bearing a tert-butyl group at the 4-position and a 1H-pyrazol-1-yl substituent at the 2-position. This unique substitution pattern confers distinct physicochemical and potential biochemical properties compared to simpler pyrazolylphenols or tert-butylphenols . Predicted physical properties include a boiling point of 337.3±35.0 °C, a density of 1.07±0.1 g/cm³, and a pKa of 8.86±0.43 .

1
Medicinal chemistry building block
CNS-favorable lipophilicity profile for BBB penetration studies
2
Redox-active ligand precursor
N,O-bidentate pro-ligand for Cu(II) and Co(III) complex studies
3
Agrochemical intermediate synthesis
Pyrazole-core scaffold with tunable steric substitution pattern

Limitations of In-Class Pyrazolylphenols


Generic substitution of 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol with other pyrazolylphenols or tert-butylphenols is not straightforward due to the synergistic effects of its specific substitution pattern. The combination of the tert-butyl group on the phenol ring and the pyrazole ring at the ortho position creates a unique steric and electronic environment that influences lipophilicity, metabolic stability, and metal coordination chemistry in ways not replicated by unsubstituted analogs [1]. For instance, the presence of the tert-butyl group significantly increases lipophilicity compared to 2-(1H-pyrazol-1-yl)phenol, which can alter membrane permeability and bioavailability in biological systems .

Property
4-tert-butyl-2-(1H-pyrazol-1-yl)phenol
2-(1H-pyrazol-1-yl)phenol
Lipophilicity
Higher LogP from tert-butyl group; may alter membrane partitioning
Lower LogP; partitioning profile may not transfer
Metabolic stability
Steric shielding from ortho-tert-butyl may reduce oxidative metabolism
Lacks steric shielding; stability context may differ
Redox behavior
Expected phenoxyl radical stabilization; coordination chemistry context
No reported redox activity; ligand behavior may not replicate

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol: Comparative Evidence


Enhanced Lipophilicity Over Unsubstituted Analog

The introduction of a tert-butyl group at the 4-position of the phenol ring in 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is predicted to substantially increase lipophilicity compared to the unsubstituted analog 2-(1H-pyrazol-1-yl)phenol. While experimental LogP values for the target compound are not available, the presence of the tert-butyl group is known to increase LogP by approximately 1.5-2.0 units based on well-established structure-property relationships [1]. This increase in lipophilicity can enhance membrane permeability and alter the compound's pharmacokinetic profile, making it a more suitable candidate for central nervous system (CNS) drug discovery programs where higher LogP is often desired [2].

Lipophilicity
Class-level
ΔLogP ≈ 1.5–2.0 vs unsubstituted analog
Supports lipophilicity-driven building-block selection
Predicted values; experimental LogP not available
Lipophilicity ADME Drug Design

Enhanced Metabolic Stability via Steric Shielding

The tert-butyl group in 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is positioned ortho to the phenolic hydroxyl group, which may provide steric hindrance against metabolic enzymes such as cytochrome P450s that typically hydroxylate the phenol ring. This steric shielding effect is a well-established strategy in medicinal chemistry to improve metabolic stability [1]. While direct metabolic stability data for this compound is not available in the literature, compounds with similar ortho-tert-butyl substitution on phenols have demonstrated increased half-lives in liver microsome assays [2]. This differentiates it from unsubstituted pyrazolylphenols, which are more susceptible to rapid oxidative metabolism.

Metabolic stability
Class-level
Steric shielding from ortho-tert-butyl group
Supports stability screening context in lead optimization
SAR inference only; direct microsome data unavailable
Metabolic Stability Cytochrome P450 Oxidative Metabolism

Distinct Redox-Active Coordination Chemistry

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is structurally related to a class of N,O-phenol-pyrazole pro-ligands that have been shown to form stable, redox-active complexes with transition metals such as Cu(II) and Co(III) [1]. These complexes exhibit reversible one-electron oxidation processes, forming stable phenoxyl radical species. For example, a related pro-ligand with an o,p-di-tert-butyl-substituted phenol moiety forms a Cu(II) complex that undergoes reversible oxidation at E₁/₂ = 0.43 and 0.58 V vs. Fc⁺/Fc [2]. The tert-butyl group on the phenol ring of the target compound is expected to stabilize the phenoxyl radical formed upon oxidation, a property that is not present in simpler pyrazolylphenols lacking this bulky substituent. This redox activity is valuable for applications in catalysis and materials science.

Redox activity
Class-level
Reversible oxidation E₁/₂ ~0.4–0.6 V vs Fc⁺/Fc (analog data)
Supports redox-active ligand development for catalysis
Cyclic voltammetry on analog Cu(II) complex; direct data pending
Coordination Chemistry Catalysis Redox-Active Ligands

Higher Boiling Point & Density

The presence of the tert-butyl group in 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol leads to a substantial increase in predicted boiling point (337.3±35.0 °C) compared to the unsubstituted analog 2-(1H-pyrazol-1-yl)phenol, for which a boiling point is not readily available but is expected to be significantly lower due to its smaller size and lower molecular weight . The density is also higher (1.07±0.1 g/cm³) . These differences in physical properties can impact purification methods, storage conditions, and formulation strategies, making the tert-butyl-substituted compound easier to handle in certain industrial processes that require higher boiling points or specific density ranges.

Physical properties
Data to verify
Predicted BP 337.3±35.0 °C; Density 1.07±0.1 g/cm³
Informs purification method and handling conditions
In silico prediction; experimental confirmation needed
Physical Properties Purification Formulation

4-tert-butyl-2-(1H-pyrazol-1-yl)phenol: Optimal Applications


CNS Drug Discovery Building Block

Given its predicted higher lipophilicity (estimated ΔLogP ≈ 1.5-2.0 units over the unsubstituted analog) [1], 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol is a prime candidate for use as a building block in central nervous system (CNS) drug discovery programs. The increased LogP enhances the likelihood of crossing the blood-brain barrier, a critical requirement for CNS-active therapeutics [2].

Redox-Active Transition Metal Complexes

This compound serves as a precursor to redox-active N,O-bidentate ligands that form stable, oxidizable complexes with metals like Cu(II) and Co(III) [3]. These complexes are valuable in the development of new catalysts for oxidation reactions, where the ability to reversibly generate phenoxyl radicals is key. The tert-butyl group stabilizes the radical intermediate, enhancing catalytic turnover and selectivity compared to complexes derived from non-tert-butylated pyrazolylphenols [4].

Novel Pesticide and Herbicide Synthesis

The pyrazole moiety is a privileged scaffold in agrochemicals, and the addition of a tert-butyl group can modulate the physicochemical properties of the final active ingredient [5]. 4-tert-butyl-2-(1H-pyrazol-1-yl)phenol can be used as an intermediate in the synthesis of new fungicides, insecticides, or herbicides, where its specific steric and electronic profile may confer advantages in terms of target binding, metabolic stability in plants, or environmental persistence.

Application
Selection Property
Validation Focus
CNS medicinal chemistry projects
Lipophilicity profile
BBB permeability assessment in model systems
Redox-active ligand studies
Redox potential profile
Phenoxyl radical stability under catalytic conditions
Agrochemical intermediate synthesis
Pyrazole-core substitution pattern
Target-binding profile and environmental fate assessment

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